N-(phenylcarbamothioyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(phenylcarbamothioyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a benzofuran ring fused with a phenylcarbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylcarbamothioyl)-1-benzofuran-2-carboxamide typically involves the reaction of benzofuran-2-carboxylic acid with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification process may include additional steps such as distillation and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(phenylcarbamothioyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted thiourea derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(phenylcarbamothioyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with epidermal growth factor receptor (EGFR), leading to the inhibition of cell proliferation.
Pathways Involved: The inhibition of EGFR signaling pathways results in the suppression of downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(phenylcarbamothioyl)-benzamide: Similar structure but lacks the benzofuran ring, used as an anticancer agent.
1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide: Contains a pyrazole ring instead of benzofuran, known for its CDK inhibition potential.
Uniqueness
N-(phenylcarbamothioyl)-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a promising candidate for various applications in scientific research and industry .
Properties
IUPAC Name |
N-(phenylcarbamothioyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-15(14-10-11-6-4-5-9-13(11)20-14)18-16(21)17-12-7-2-1-3-8-12/h1-10H,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIABFTSNJQNFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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